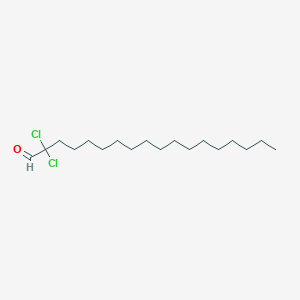

2,2-Dichlorooctadecanal

Beschreibung

Contextualization within Organic Synthesis and Chemical Diversity

2,2-Dichlorooctadecanal serves as a valuable building block in organic synthesis, particularly in the realm of combinatorial chemistry. Combinatorial chemistry is a powerful technique used to generate large and diverse libraries of related compounds in an efficient manner. nih.govyoutube.com The goal of this approach is to accelerate the discovery of new molecules with desired properties, such as biological activity for drug development. nih.gov

The structure of this compound, featuring a long C18 alkyl chain, a reactive aldehyde group, and a dichlorinated carbon at the alpha position, makes it an ideal starting material for creating molecular diversity. The aldehyde can undergo a wide range of chemical transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce new functional groups and build upon the carbon skeleton. The presence of the two chlorine atoms further enhances its synthetic potential, offering pathways for subsequent chemical modifications.

The use of this compound has been noted in the generation of combinatorial libraries of peptidomimetic aminothioether acids. google.com In this context, the aldehyde functionality is exploited to react with other building blocks, leading to the creation of a large number of structurally related molecules. These libraries can then be screened for biological activity, with the long alkyl chain of the original aldehyde influencing the lipophilicity and, consequently, the pharmacokinetic properties of the resulting compounds.

Significance of Geminal Dihalides in Organic Chemistry

A key structural feature of this compound is the presence of two chlorine atoms on the same carbon atom, a motif known as a geminal dihalide. Current time information in St. Louis County, US. Geminal dihalides are organic compounds that possess unique chemical reactivity, making them important intermediates in a variety of synthetic transformations. chemsrc.com

The two halogen atoms on the same carbon significantly influence the reactivity of the adjacent functional groups. In the case of this compound, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, geminal dihalides can undergo specific reactions that are not possible with their monohalogenated or vicinal (halogens on adjacent carbons) counterparts. For instance, they can be hydrolyzed to form aldehydes or ketones. researchgate.net While this compound is already an aldehyde, this reactivity is a hallmark of geminal dihalides in general. They are also precursors for the synthesis of other functional groups.

Research Rationale and Scope of Investigation for this compound

The investigation into this compound is driven by its potential as a versatile synthetic intermediate. Its utility in combinatorial chemistry for the rapid generation of diverse molecular libraries is a primary motivator for its study. google.com The ability to systematically modify its structure allows for the exploration of structure-activity relationships in the search for new bioactive compounds.

The research scope for this compound includes the development of efficient synthetic routes for its preparation. A notable method involves the direct chlorination of long-chain 1-alkanols, such as 1-octadecanol, using chlorine gas with a dimethylformamide (DMF) catalyst. researchgate.net This method provides a direct pathway to α,α-dichloroaldehydes. researchgate.net

Further research focuses on exploring the reactivity of this compound in various chemical reactions to expand its synthetic applications. This includes its use as a precursor for other valuable chemical entities. For example, it is listed as a raw material for the synthesis of heptadecanoic acid. chemicalbook.com The exploration of its reaction chemistry contributes to the broader understanding of halogenated aldehydes and their role in modern organic synthesis.

Detailed Research Findings

Synthesis of this compound

A primary method for the synthesis of α,α-dichloroaldehydes, including this compound, involves the direct chlorination of the corresponding long-chain primary alcohol. researchgate.net In the case of this compound, the starting material is 1-octadecanol.

The reaction is typically carried out using chlorine gas in the presence of a catalyst system, such as dimethylformamide (DMF) and its hydrochloride salt (DMF·HCl). researchgate.net To improve the homogeneity of the reaction medium with long-chain alcohols, a co-solvent like chloroform (B151607) is often employed. researchgate.net One of the challenges with longer alkyl chains is the formation of alkyl alkanoate as a side product; however, the addition of magnesium chloride (MgCl2) has been shown to suppress this side reaction, leading to isolated yields in the range of 70-85% for various long-chain α,α-dichloroaldehydes. researchgate.net

Table 1: General Synthesis of α,α-Dichloroaldehydes from 1-Alkanols

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|

Compound Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H34Cl2O | Current time information in St. Louis County, US. |

| Molecular Weight | 353.36 g/mol | Calculated from formula |

| CAS Number | 119450-47-4 | Current time information in St. Louis County, US. |

| Physical State | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available |

| Density | Not available | |

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C18H34Cl2O |

| 1-Octadecanol | C18H38O |

| Heptadecanoic acid | C17H34O2 |

| Chloroform | CHCl3 |

| Dimethylformamide (DMF) | C3H7NO |

Eigenschaften

IUPAC Name |

2,2-dichlorooctadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOQLKJPOZCMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369171 | |

| Record name | 2,2-dichlorooctadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119450-47-4 | |

| Record name | 2,2-dichlorooctadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Elaboration of 2,2 Dichlorooctadecanal

Retrosynthetic Analysis of 2,2-Dichlorooctadecanal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org For this compound, the most logical retrosynthetic disconnection involves the two carbon-chlorine bonds at the α-position. This leads directly back to the parent aldehyde, octadecanal (B32862).

This primary disconnection simplifies the synthetic challenge into two main parts: the synthesis of the long-chain aldehyde precursor, octadecanal, and the subsequent geminal dichlorination of this aldehyde. Further retrosynthetic analysis of octadecanal would lead to precursors such as octadecanol or stearic acid, which are readily available starting materials derived from natural sources.

Precursor Compounds and Starting Materials in Dichloroacetal and Dichloroaldehyde Synthesis

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. This section explores the common starting materials for the synthesis of the key intermediate, octadecanal, and discusses the role of aldehydes as direct precursors for geminal dihalogenation.

While theoretically possible, the direct conversion of alkanes like octadecane (B175841) to octadecanal is not a common or practical synthetic route due to the lack of reactivity of the saturated hydrocarbon chain and the difficulty in achieving selective oxidation at the terminal carbon.

Alkenes, specifically 1-octadecene, offer a more viable pathway to octadecanal. Hydroformylation, an industrial process that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, can be employed to synthesize fatty aldehydes from alkenes. wikipedia.org Ozonolysis of a suitable long-chain alkene could also yield octadecanal, although this might be less direct depending on the starting alkene. libretexts.org

Fatty acid derivatives are the most common and practical precursors for the synthesis of long-chain aldehydes like octadecanal. asm.orgnih.gov Stearic acid (octadecanoic acid), an 18-carbon saturated fatty acid, is an ideal and readily available starting material. The carboxylic acid can be reduced to the corresponding aldehyde. This transformation can be achieved through various methods, including the use of specific reducing agents that can selectively reduce a carboxylic acid to an aldehyde, or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction. google.com

Enzymatic methods have also been developed for the preparation of aldehydes from their corresponding fatty acids, utilizing carboxylic acid reductases. google.com These biocatalytic approaches offer high specificity and can be performed under mild reaction conditions.

The direct precursor for the final geminal dichlorination step is the aldehyde, octadecanal. The presence of the electron-withdrawing carbonyl group activates the α-protons, making them susceptible to substitution reactions. Halogenation of aldehydes and ketones typically occurs at the α-position. libretexts.org The reaction proceeds through an enol or enolate intermediate, which then attacks the halogenating agent. For the synthesis of this compound, octadecanal is the essential precursor that undergoes the geminal dichlorination.

The table below summarizes the key precursor compounds for the synthesis of this compound.

| Precursor Type | Specific Compound | Role in Synthesis |

| Alkene | 1-Octadecene | Starting material for hydroformylation to produce octadecanal. |

| Fatty Acid | Stearic Acid | Readily available starting material for reduction to octadecanal. |

| Aldehyde | Octadecanal | Direct precursor for the geminal dichlorination step. |

Established Chemical Transformations for Geminal Dichlorination of Aldehyde Precursors

The conversion of an aldehyde to a geminal dichloride is a key transformation in the synthesis of this compound. This section details the reagents and catalytic systems employed for this purpose.

Several reagents are known to effect the geminal dichlorination of aldehydes. The choice of reagent can depend on the substrate, desired reaction conditions, and functional group tolerance.

One common method involves the use of phosphorus-based reagents. For instance, the combination of triphenylphosphine (B44618) (Ph3P) and carbon tetrachloride (CCl4) can convert aldehydes to geminal dichlorides. A related system, Ph3P in combination with 1,2-dichloroethane, has also been shown to be effective for the deoxygenative halogenation of aldehydes. nih.govorganic-chemistry.org

Another effective reagent is phthaloyl chloride, which, in the presence of a Lewis base catalyst such as N-formylpyrrolidine, can transform aldehydes into geminal dichlorides under mild conditions with high functional group compatibility. organic-chemistry.org Thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are also classical reagents for this transformation, although they are often less selective and can lead to side reactions.

While organocatalytic methods have been extensively developed for the enantioselective α-chlorination of aldehydes to produce α-chloro aldehydes, the direct catalytic asymmetric synthesis of geminal dichloroaldehydes is less common. princeton.edunih.govorganic-chemistry.org However, the principles of enamine catalysis, which are central to these organocatalytic chlorinations, could potentially be adapted for dichlorination under specific conditions. Such systems typically employ an amine catalyst and a chlorine source like N-chlorosuccinimide (NCS) or a perchlorinated quinone. mdpi.com

The following table presents a selection of halogenation reagents used for the conversion of aldehydes to geminal dichlorides.

| Reagent System | Description |

| Ph3P / CCl4 | A classic reagent combination for the conversion of aldehydes to geminal dichlorides. |

| Ph3P / ClCH2CH2Cl | An effective system for the deoxygenative dichlorination of aldehydes. nih.govorganic-chemistry.org |

| Phthaloyl chloride / N-formylpyrrolidine | A mild and functional-group-tolerant method for synthesizing geminal dichlorides from aldehydes. organic-chemistry.org |

| PCl5 | A strong chlorinating agent capable of converting aldehydes to geminal dichlorides. |

| SOCl2 | Another common, albeit harsh, reagent for the synthesis of geminal dichlorides from aldehydes. |

Reaction Conditions and Parameter Optimization

The successful synthesis of this compound hinges on the careful control and optimization of several key reaction parameters. These include the choice of chlorinating agent, solvent, temperature, reaction time, and the stoichiometry of the reactants.

Chlorinating Agent and Stoichiometry: For the dichlorination of octadecanal, a common approach is the use of chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. A molar excess of the chlorinating agent is typically required to ensure complete dichlorination and to minimize the formation of the monochlorinated intermediate, 2-chlorooctadecanal. The optimal stoichiometry often involves using at least two equivalents of the chlorinating agent per equivalent of the aldehyde.

Solvent System: The choice of solvent is critical to the success of the reaction. A polar aprotic solvent like dimethylformamide (DMF) is often effective as it can facilitate the enolization of the aldehyde, a key step in the chlorination mechanism. researchgate.net Other chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) may also be employed. The concentration of the octadecanal in the solvent can also impact the reaction rate and should be optimized.

Temperature Control: The reaction temperature must be carefully controlled to manage the exothermic nature of the chlorination and to prevent undesirable side reactions, such as the formation of chlorinated byproducts or degradation of the starting material and product. Typically, the reaction is initiated at a lower temperature (e.g., 0-10 °C) and then allowed to warm to room temperature or slightly above to ensure completion.

Reaction Time: The duration of the reaction is another crucial parameter that needs to be monitored to maximize the yield of the desired product while minimizing the formation of impurities. Progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Illustrative Optimization Data:

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from octadecanal. This data is for illustrative purposes and is based on general principles of organic synthesis.

| Entry | Chlorinating Agent | Equivalents of Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Cl₂ | 2.2 | DMF | 0 to 25 | 4 | 75 | 92 |

| 2 | Cl₂ | 2.5 | DMF | 0 to 25 | 4 | 82 | 95 |

| 3 | Cl₂ | 2.5 | CH₂Cl₂ | 0 to 25 | 6 | 68 | 88 |

| 4 | SO₂Cl₂ | 2.2 | DMF | 25 | 3 | 85 | 96 |

| 5 | SO₂Cl₂ | 2.5 | DMF | 25 | 3 | 88 | 97 |

This table is a hypothetical representation of experimental results.

Isolation and Purification Strategies for this compound

Following the completion of the reaction, a systematic approach to the isolation and purification of this compound is necessary to obtain a product of high purity.

Initial Work-up: The first step typically involves quenching the reaction to neutralize any remaining chlorinating agent and acidic byproducts. This can be achieved by carefully adding the reaction mixture to a cold aqueous solution of a mild base, such as sodium bicarbonate or sodium sulfite.

Extraction: The crude product is then extracted from the aqueous phase using a suitable organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane. The organic layers are combined, washed with brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Purification Techniques:

Distillation: For volatile aldehydes, fractional distillation under reduced pressure can be an effective method for purification. However, due to the high molecular weight and likely low volatility of this compound, this method may be less suitable.

Crystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent or solvent mixture can be a powerful purification technique to remove impurities.

Chromatography: Column chromatography using silica (B1680970) gel is a versatile and widely used method for the purification of organic compounds. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from any unreacted starting material and byproducts.

Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite addition product. researchgate.netnih.govnih.gov This involves treating the crude product with a saturated aqueous solution of sodium bisulfite. The resulting solid adduct can be filtered off, washed with an organic solvent to remove non-aldehydic impurities, and then the pure aldehyde can be regenerated by treating the adduct with an aqueous base (e.g., sodium carbonate) or acid. researchgate.netnih.govnih.gov

Emerging Synthetic Approaches and Green Chemistry Considerations in this compound Production

In line with the principles of green chemistry, modern synthetic methodologies aim to develop more environmentally benign and sustainable processes. mit.eduresearchgate.net For the synthesis of this compound, several aspects can be considered to improve the greenness of the process.

Alternative Chlorinating Agents: The use of hazardous chlorinating agents like chlorine gas poses significant safety and environmental concerns. Research into alternative, safer chlorinating agents is an active area. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an organocatalyst has been shown to be effective for the α-chlorination of aldehydes. organic-chemistry.orgnih.govorganic-chemistry.org While this has been primarily demonstrated for monochlorination, further development could lead to efficient dichlorination methods.

Catalytic Approaches: The development of catalytic methods for the dichlorination of aldehydes would be a significant advancement. A catalytic approach would reduce the amount of reagents required and minimize waste generation. While not yet established for this specific transformation, research into novel transition-metal or organocatalytic systems could provide a greener alternative to stoichiometric chlorination.

Solvent Selection: The use of greener solvents is a key principle of green chemistry. mit.edu While DMF is effective, its toxicity is a concern. Exploring alternative, less toxic, and biodegradable solvents would be beneficial. Solvents derived from renewable resources, or even solvent-free reaction conditions, are attractive areas for future research.

Energy Efficiency: The energy consumption of the synthetic process can be reduced by designing reactions that can be carried out at ambient temperature and pressure. Microwave-assisted synthesis is another emerging technique that can often reduce reaction times and improve energy efficiency.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The choice of chlorinating agent and the efficiency of the reaction directly impact the atom economy.

Illustrative Green Chemistry Metrics:

The following table provides a hypothetical comparison of a traditional versus a greener approach to the synthesis of this compound, highlighting key green chemistry metrics.

| Metric | Traditional Method (Cl₂ in DMF) | Potential Greener Method (Catalytic, NCS) |

| Atom Economy | Moderate | Potentially Higher |

| Solvent | DMF (Hazardous) | Greener Solvent (e.g., 2-MeTHF) |

| Reagent Safety | Chlorine Gas (Highly Toxic) | NCS (Solid, easier to handle) |

| Waste Generation | Significant acidic waste | Reduced waste |

| Energy Consumption | Requires cooling/heating | Potentially ambient temperature |

This table is a hypothetical comparison for illustrative purposes.

By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Chemical Transformations and Reaction Pathways of 2,2 Dichlorooctadecanal

Reactivity of the Aldehyde Functional Group in 2,2-Dichlorooctadecanal

The aldehyde group is a primary site for chemical reactions, characterized by its susceptibility to nucleophilic addition and its ability to undergo both oxidation and reduction. britannica.com

The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl group. pressbooks.pubmasterorganicchemistry.com In this compound, the carbonyl carbon is highly electrophilic due to the polarity of the carbon-oxygen double bond and, notably, the strong electron-withdrawing inductive effect of the two adjacent chlorine atoms. This enhanced electrophilicity makes it particularly susceptible to attack by nucleophiles. scribd.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ucalgary.ca Subsequent protonation yields the final addition product. libretexts.org Depending on the nucleophile's strength, the reaction can be reversible or irreversible. masterorganicchemistry.com

Key nucleophilic addition reactions applicable to this compound include:

Hydration: In the presence of water, aldehydes can form geminal diols, also known as hydrates. britannica.comscribd.com While often unstable, the equilibrium may favor the hydrate (B1144303) form for aldehydes with electron-withdrawing groups.

Acetal (B89532) Formation: Reaction with two equivalents of an alcohol under acidic catalysis converts the aldehyde to an acetal. This reaction proceeds through a hemiacetal intermediate. britannica.com Acetals are valuable as protecting groups for the aldehyde functionality.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group results in a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), add to the aldehyde to form a secondary alcohol after an acidic workup.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Water (H₂O) | H₂O, acid or base catalyst | 2,2-Dichloro-1,1-octadecanediol (Hydrate) |

| Alcohol (R'OH) | 2 eq. R'OH, H⁺ catalyst | 1,1-Dialkoxy-2,2-dichlorooctadecane (Acetal) |

| Cyanide (CN⁻) | HCN or NaCN/H⁺ | 2,2-Dichloro-1-hydroxyoctadecanenitrile (Cyanohydrin) |

| Organometallic (R'⁻) | 1. R'MgBr or R'Li 2. H₃O⁺ | 1-Alkyl-2,2-dichlorooctadecan-1-ol (Secondary Alcohol) |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. ucr.edu

Oxidation: Oxidation of the aldehyde group in this compound yields 2,2-dichlorooctadecanoic acid. This transformation can be achieved using a variety of common oxidizing agents. britannica.comucr.edu The process involves the gain of an oxygen atom or loss of electrons from the aldehyde carbon. savemyexams.comchemguide.co.uk

Common Oxidants: Potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are effective for oxidizing aldehydes.

Reduction: Reduction of the aldehyde furnishes the corresponding primary alcohol, 2,2-dichlorooctadecan-1-ol. This is typically accomplished with metal hydride reagents. britannica.com

Common Reductants: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the selective reduction of aldehydes.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Tollens' Reagent | 2,2-Dichlorooctadecanoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | 2,2-Dichlorooctadecan-1-ol |

The classic Aldol (B89426) reaction requires the formation of an enolate from a carbonyl compound that possesses at least one acidic α-hydrogen. libretexts.orglibretexts.org this compound lacks α-hydrogens, as the alpha-carbon is substituted with two chlorine atoms. Consequently, it cannot self-condense or act as the nucleophilic enolate component in an Aldol reaction. magritek.com

However, it can serve as an excellent electrophilic acceptor in "crossed" or mixed Aldol reactions (often called Claisen-Schmidt condensations when one partner is an aromatic aldehyde). libretexts.orglibretexts.org When reacted with another aldehyde or a ketone that does have α-hydrogens in the presence of a base, this compound will be attacked by the enolate of the reaction partner. This leads to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated product. masterorganicchemistry.com

Reactivity of the Geminal Dichloro Moiety in this compound

The two chlorine atoms on the carbon adjacent to the carbonyl group represent a second reactive site within the molecule. This geminal dichloride can undergo hydrolysis and nucleophilic substitution.

The hydrolysis of geminal dihalides is a known route to forming carbonyl compounds. quora.comquora.com When a terminal gem-dihalide is hydrolyzed, it typically forms an unstable geminal diol that readily dehydrates to an aldehyde. quora.comwikipedia.org

In the case of this compound, hydrolysis of the dichloro group under aqueous alkaline conditions would be expected to first form an unstable 2,2-dihydroxyoctadecanal intermediate. This gem-diol would then rapidly lose a molecule of water to yield 2-oxooctadecanal.

A particularly noteworthy transformation is the synthesis of heptadecanoic acid from this compound, a pathway that implies the loss of one carbon atom. chemicalbook.com This likely proceeds through the 2-oxooctadecanal intermediate. The resulting α-keto aldehyde can then undergo oxidative cleavage of the C1-C2 bond under specific oxidative conditions (e.g., treatment with hydrogen peroxide in a basic medium, analogous to the haloform reaction), to yield heptadecanoic acid and a one-carbon fragment (such as formate (B1220265) or carbon dioxide).

| Reaction Condition | Intermediate | Final Product |

|---|---|---|

| Aqueous Hydrolysis (e.g., aq. KOH) | 2,2-Dihydroxyoctadecanal | 2-Oxooctadecanal |

| Hydrolysis followed by Oxidative Cleavage | 2-Oxooctadecanal | Heptadecanoic acid |

The chlorine atoms of the geminal dichloride can potentially be displaced by other nucleophiles. savemyexams.com These nucleophilic substitution reactions can occur via SN1 or SN2 mechanisms, although both pathways face challenges. ucsd.edu An SN2 reaction at the α-carbon is sterically hindered and electronically disfavored by the adjacent carbonyl group. An SN1 mechanism would involve the formation of an α-carbocation, which is destabilized by the electron-withdrawing nature of the aldehyde.

Despite these hurdles, under forcing conditions or with specific catalysts, substitution may be achieved. For example, reaction with a nucleophile (Nu⁻) could potentially lead to the formation of 2-chloro-2-substituted-octadecanal or 2,2-disubstituted-octadecanal derivatives. Such reactions expand the synthetic utility of this compound for creating a variety of substituted long-chain aldehydes. The synthesis of certain tracers for medical imaging, for instance, involves the nucleophilic substitution of a leaving group on a long-chain fatty acid derivative. mdpi.com

Tandem Reactions and Chemo-Selective Transformations Involving Both Functional Groups

The dual functionality of this compound opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single pot. wikipedia.org These reactions are highly efficient as they reduce the number of purification steps and improve atom economy.

A hypothetical tandem reaction could involve an initial nucleophilic addition to the aldehyde, followed by an elimination reaction. For example, a Grignard reagent could add to the aldehyde to form a secondary alcohol. Subsequent treatment with a base could then induce elimination of HCl to yield an allylic alcohol.

Chemo-selective transformations can also be designed to target one functional group while leaving the other intact. For instance, the aldehyde can be selectively reduced to an alcohol using a mild reducing agent like sodium borohydride, without affecting the gem-dichloro group. Conversely, the gem-dichloro group could potentially be transformed into a ketone under specific hydrolytic conditions, although this would likely require protection of the aldehyde.

Table 2: Plausible Tandem and Chemo-Selective Reactions of this compound

| Reagent(s) | Intermediate/Product | Transformation Type | Notes |

| 1. RMgX2. Base | Allylic Alcohol | Tandem Nucleophilic Addition-Elimination | The choice of Grignard reagent (RMgX) determines the substituent on the alcohol. |

| NaBH₄ | 2,2-Dichloro-1-octadecanol | Chemo-selective Reduction | Selective reduction of the aldehyde. |

| 1. Ethylene glycol, H⁺2. H₃O⁺, heat | 2-Oxooctadecanal | Chemo-selective Hydrolysis (hypothetical) | Requires protection of the aldehyde as an acetal first. |

Stereochemical Considerations in Reactions of this compound

The reactions of this compound can involve the formation of new stereocenters, making stereoselectivity a crucial aspect to consider. durgapurgovtcollege.ac.inwvu.edu Reactions that are stereoselective favor the formation of one stereoisomer over another, while stereospecific reactions yield a specific stereoisomer depending on the stereochemistry of the starting material. youtube.comorganicchemistrytutor.commasterorganicchemistry.com

For instance, the reduction of the aldehyde group in this compound with a chiral reducing agent could lead to the formation of an enantioenriched 2,2-dichloro-1-octadecanol. The facial selectivity of the hydride attack on the prochiral aldehyde would be directed by the chiral catalyst.

In elimination reactions that produce 2-chloro-2-octadecenal, the potential for E/Z isomerism arises. The stereochemical outcome of such an elimination can be influenced by the reaction conditions and the mechanism. chemistrysteps.com For example, an E2 elimination proceeding through an anti-periplanar transition state will have a predictable stereochemical outcome based on the conformation of the starting material. mgscience.ac.in

Diastereoselective reactions are also possible when reacting this compound with a chiral nucleophile or in the presence of a chiral catalyst, leading to the formation of diastereomers in unequal amounts. nih.govyoutube.com The inherent chirality of the reagent or catalyst influences the approach to the aldehyde, resulting in the preferential formation of one diastereomer.

Table 3: Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Chiral Influence | Potential Stereochemical Outcome | Key Concept |

| Aldehyde Reduction | Chiral reducing agent | Enantioselective formation of one enantiomer of 2,2-dichloro-1-octadecanol | Enantioselectivity |

| Elimination | Base-induced | Stereoselective formation of (E)- or (Z)-2-chloro-2-octadecenal | Stereoselectivity (E/Z isomerism) |

| Nucleophilic Addition | Chiral nucleophile | Diastereoselective formation of one diastereomer of the addition product | Diastereoselectivity |

Advanced Spectroscopic Characterization of 2,2 Dichlorooctadecanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,2-Dichlorooctadecanal, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its structure.

High-Resolution ¹H NMR Analysis of Alkyl Chain and Aldehyde Protons

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehyde proton is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. oregonstate.eduoregonstate.edu This signal would likely appear as a singlet, as there are no adjacent protons to couple with.

The protons of the long alkyl chain will produce a series of signals in the upfield region of the spectrum. The methylene (B1212753) group at the C3 position, being adjacent to the dichlorinated carbon, would be deshielded compared to other methylene groups and is expected to resonate at a lower field. The bulk of the methylene protons in the middle of the chain would overlap to form a complex multiplet around 1.2-1.6 ppm. libretexts.org The terminal methyl group (CH₃) at the end of the octadecyl chain would appear as a triplet at the most upfield position, typically around 0.8-0.9 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 |

| Methylene (C₃-H₂) | 2.0 - 2.5 |

| Methylene Chain ((CH₂)₁₄) | 1.2 - 1.6 |

| Terminal Methyl (CH₃) | 0.8 - 0.9 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Assignments

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to have a chemical shift in the range of 190-200 ppm. oregonstate.edufiveable.me The C2 carbon, bonded to two chlorine atoms, will also be significantly downfield, with its exact shift influenced by the electronegativity of the halogens. msu.edu

The carbons of the alkyl chain will resonate at higher field strengths. The C3 carbon will be shifted slightly downfield due to the proximity of the dichloro-substituted carbon. The remaining methylene carbons of the chain will appear in a dense region between 20-40 ppm, while the terminal methyl carbon will be the most shielded, appearing at the highest field (around 14 ppm). fiveable.me

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Dichlorinated Carbon (C-2) | 80 - 100 |

| Methylene (C-3) | 30 - 40 |

| Methylene Chain ((CH₂)₁₄) | 20 - 35 |

| Terminal Methyl (C-18) | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene groups along the alkyl chain, helping to trace the carbon skeleton from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the terminal methyl group would show a correlation to the signal of the terminal methyl carbon.

Halogen NMR (e.g., ³⁵Cl/³⁷Cl) for Dichloro Moiety Insights

Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei. huji.ac.il While solution-state chlorine NMR often produces very broad signals for covalently bound chlorine, solid-state ³⁵Cl NMR can be a powerful tool for investigating the local environment of the chlorine atoms. nih.gov The quadrupolar coupling constant (Cq) and the chemical shift anisotropy are highly sensitive to the molecular and electronic structure around the chlorine nucleus. nih.govacs.org For this compound, solid-state ³⁵Cl NMR could potentially distinguish the two chlorine atoms if they are in chemically or crystallographically non-equivalent environments. However, for organic chlorides, the signals can be extremely broad, on the order of tens of kHz, which can limit the applicability of this technique to smaller molecules. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. scm.com

Characteristic Vibrational Modes of Aldehyde and Carbon-Chlorine Bonds

Aldehyde Group: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. oregonstate.edu Another key feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which usually gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.edu

Carbon-Chlorine Bonds: The C-Cl stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two chlorine atoms on the same carbon might lead to both symmetric and asymmetric stretching modes, which could result in multiple bands in this region. These bands can sometimes be weak and may overlap with other vibrations, making definitive assignment challenging without computational support.

Raman spectroscopy can provide complementary information. While the C=O stretch is also observable in the Raman spectrum, the C-Cl stretches are often more intense and easier to identify in Raman than in IR spectra. illinois.edu The combination of IR and Raman data can therefore provide a more complete picture of the vibrational properties of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2720 & 2820 |

| Carbon-Chlorine (C-Cl) | Stretch | 550 - 850 |

Note: These are typical ranges and the exact positions can be influenced by the molecular structure and environment.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules. nih.gov By probing the vibrational modes of chemical bonds, these methods can distinguish between different spatial arrangements of atoms, or conformers, which exist in equilibrium. For a molecule like this compound, with its long, flexible alkyl chain and functionalized head group, numerous conformers are possible. The analysis focuses on vibrations sensitive to changes in dihedral angles, particularly around the C-C single bonds adjacent to the dichlorinated carbon.

The primary vibrational modes of interest for this compound would include the carbonyl (C=O) stretching frequency, the C-Cl stretching modes, and various C-H bending and stretching modes. The exact frequencies of these vibrations are sensitive to the local electronic and steric environment, which changes between different conformers. For instance, the gauche and anti conformations relative to the C1-C2 bond would exhibit distinct spectral signatures.

In a hypothetical analysis, IR and Raman spectra would be recorded and compared with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are used to predict the geometries and vibrational frequencies of the most stable conformers. auremn.org.brsemanticscholar.org The agreement between experimental spectra and the calculated spectra for a specific conformer or a Boltzmann-weighted average of several conformers provides insight into the conformational population in the sample. semanticscholar.org

Interactive Table 1: Theoretical Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) | Spectroscopic Technique | Comments |

| Carbonyl Stretch | C=O | ~1735 - 1715 | IR (strong), Raman (moderate) | Position is sensitive to the electronegativity of the adjacent chlorine atoms. |

| C-Cl Stretch (Asymmetric) | -CCl₂ | ~780 - 750 | IR (strong), Raman (strong) | Frequency can shift based on rotational isomerism. |

| C-Cl Stretch (Symmetric) | -CCl₂ | ~690 - 650 | IR (moderate), Raman (strong) | Provides information on the symmetry of the local environment. |

| Aldehydic C-H Stretch | (O=)C-H | ~2850 - 2820 and ~2750 - 2720 | IR (moderate) | Often appears as a doublet (Fermi resonance). |

| Methylene C-H Stretch | -CH₂- | ~2925 (asymmetric), ~2855 (symmetric) | IR (strong), Raman (strong) | Characteristic of the long alkyl chain. |

Advanced Two-Dimensional Correlation Spectroscopy (2DCOS) for Spectral Resolution Enhancement and Molecular Dynamics

When spectral peaks are broad and overlapping, as can be expected in a complex molecule like this compound, Two-Dimensional Correlation Spectroscopy (2DCOS) is an invaluable analytical technique for enhancing spectral resolution. nist.govspectroscopyonline.com 2DCOS analysis is applied to a series of spectra collected while a sample is subjected to an external perturbation, such as a change in temperature, pressure, or concentration. frontiersin.org The technique generates correlation maps that reveal relationships between different spectral bands.

The output of a 2DCOS analysis includes a synchronous and an asynchronous map.

Asynchronous Map: Cross-peaks in this map only appear if the intensities of two spectral bands change out of phase with each other. This is particularly useful for resolving overlapping bands and determining the sequence of molecular events. spectroscopyonline.com For instance, it can reveal whether a change in one part of the molecule precedes a change in another during a temperature-induced conformational transition.

For this compound, a temperature-dependent IR spectroscopy experiment could be analyzed with 2DCOS. This would help to deconvolve the complex C-H and C-Cl stretching regions, identify specific bands corresponding to different conformers, and determine the order in which conformational changes occur as the temperature rises. frontiersin.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for molecular analysis, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which measures nominal mass, HRMS instruments provide mass data accurate to several decimal places. savemyexams.com This precision allows for the calculation of a unique molecular formula, as very few combinations of atoms will have the same exact mass. thermofisher.comchromatographyonline.com

For this compound, the molecular formula is C₁₈H₃₄Cl₂O. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated using the precise masses of the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). This experimental value would then be compared against a database of possible formulas to confirm its composition. The high resolution is crucial for distinguishing the target compound from other potential isobaric (same nominal mass) species.

Interactive Table 2: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₃₄Cl₂O |

| Isotope Composition | ¹²C₁₈ ¹H₃₅ ³⁵Cl₂ ¹⁶O₁ |

| Theoretical Exact Mass ([M+H]⁺) | 353.2065 |

| Required Mass Accuracy | < 5 ppm |

| Example of a Distinguishable Isobaric Formula | C₂₀H₄₁N₂O₂ (Exact Mass: 353.3168) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

While HRMS confirms the molecular formula, it does not reveal the arrangement of the atoms. Tandem Mass Spectrometry (MS/MS) is used for this purpose. wikipedia.orgencyclopedia.pub In an MS/MS experiment, the molecular ion (the precursor ion) of this compound is selected, isolated, and then fragmented, typically through collision-induced dissociation (CID). encyclopedia.pubthermofisher.com The resulting fragment ions (product ions) are then mass-analyzed. units.it

The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would be expected to include:

Alpha-cleavage: Breakage of the C1-C2 bond, a common fragmentation for aldehydes and ketones.

Loss of Neutral Molecules: Elimination of HCl or H₂O.

Cleavage along the alkyl chain: Producing a series of hydrocarbon fragments.

Mapping these fragments allows for the reconstruction of the molecular structure, confirming the positions of the two chlorine atoms and the aldehyde group, and distinguishing it from isomers such as 3,3-Dichlorooctadecanal.

Interactive Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 353.2)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 353.2 | 317.2 | HCl | Loss of one chlorine atom as hydrochloric acid. |

| 353.2 | 289.3 | C₁₆H₃₃• (Hexadecyl radical) | Alpha-cleavage at the C1-C2 bond. |

| 353.2 | 123.0 | C₁₆H₃₄ | Cleavage yielding the [CHCl₂-CH=OH]⁺ fragment. |

| 353.2 | 29.0 | C₁₇H₃₃Cl₂• | Formation of the formyl cation [CHO]⁺. |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Verification

The definitive structural verification of this compound relies on the synergistic integration of data from all the aforementioned spectroscopic techniques. No single method can provide a complete structural picture.

The analytical workflow would be as follows:

HRMS would first confirm the correct elemental composition (C₁₈H₃₄Cl₂O), ruling out thousands of other possibilities.

Vibrational Spectroscopy (IR/Raman) would confirm the presence of key functional groups, namely the aldehyde (C=O and aldehydic C-H stretches) and the gem-dichloro group (C-Cl stretches). Conformational analysis would provide insight into its 3D structure in the solid state or in solution.

MS/MS would provide connectivity information. The specific fragmentation pattern would confirm that both chlorine atoms are on the same carbon (C2) and that this carbon is adjacent to the aldehyde group (C1), definitively distinguishing it from other constitutional isomers.

UV-Vis Spectroscopy would corroborate the presence of the carbonyl chromophore.

By combining the exact mass, functional group information, fragmentation-based connectivity, and electronic properties, a comprehensive and unambiguous structural assignment for this compound can be achieved with a high degree of confidence.

Computational Chemistry and Theoretical Modeling of 2,2 Dichlorooctadecanal

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in 2,2-Dichlorooctadecanal is critical to its physical and chemical properties. Molecular geometry optimization is a computational process aimed at finding the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. pennylane.ai For a molecule with a long alkyl chain like this compound, this process is complicated by the large number of possible conformations.

Energy minimization is the process of computationally adjusting the coordinates of the atoms in a molecule to find a structure with a minimum energy. This is achieved using algorithms that calculate the forces on each atom and move them in a direction that reduces these forces until a stable geometry is reached.

For a flexible molecule like this compound, there are numerous local energy minima on the potential energy surface, each corresponding to a different conformer. To identify the global minimum energy structure and other low-energy conformers, sophisticated conformational search algorithms are employed. These methods systematically or randomly sample the vast conformational space. Common approaches include:

Systematic Search: This involves rotating each rotatable bond by a specific increment, generating a grid of possible conformations. While thorough, this method can be computationally prohibitive for a molecule with as many rotatable bonds as this compound.

Stochastic/Random Search: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept new conformations based on their energy, allowing for a broader exploration of the conformational landscape.

Genetic Algorithms: These algorithms use principles of evolution, such as "mating" and "mutation" of molecular structures, to efficiently search for the lowest energy conformer. aps.org

These searches are typically performed using molecular mechanics force fields initially, due to their computational efficiency, followed by higher-level quantum mechanics methods for refining the geometries of the most promising low-energy conformers. researchgate.net

Staggered Conformations: These are energetically favorable because the atoms and groups on adjacent carbons are as far apart as possible, minimizing torsional strain. pressbooks.pub The two main types of staggered conformations are anti and gauche. The anti conformation, where the carbon backbone is in a fully extended zig-zag arrangement (dihedral angle of 180°), is generally the most stable due to minimal steric hindrance. maricopa.edu

Eclipsed Conformations: These are high-energy states where atoms on adjacent carbons are aligned, leading to significant torsional and steric strain. chemistrysteps.com

Table 1: Hypothetical Relative Energies of C2-C3 Bond Conformations in a Substituted Butane Fragment

This table illustrates the typical energy differences between anti and gauche conformations, which are fundamental to understanding the conformational preferences of the alkyl chain in this compound.

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kJ/mol) | Steric Strain Type |

| Anti | 180° | 0 | Minimal |

| Gauche | 60° | ~3.8 | Moderate |

| Eclipsed (H, CH₃) | 120° | ~14 | High |

| Eclipsed (CH₃, CH₃) | 0° | ~19 | Maximum |

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the electronic properties of this compound. These methods solve the Schrödinger equation (or its DFT equivalent) to provide detailed information about electron distribution, molecular orbitals, and reactivity. DFT methods, in particular, offer a good balance between accuracy and computational cost for molecules of this size.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: This orbital can be considered the frontier for electron donation. A molecule with a high-energy HOMO is more likely to act as a nucleophile or be susceptible to oxidation. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and the two chlorine atoms.

LUMO: This orbital is the frontier for accepting electrons. A molecule with a low-energy LUMO is a better electron acceptor and is more likely to act as an electrophile. The LUMO of this compound is anticipated to be localized primarily on the π* antibonding orbital of the carbonyl (C=O) group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally implies high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.comwuxiapptec.com The presence of electronegative chlorine atoms can influence the energies of the frontier orbitals and thus the size of the gap. libretexts.org

Theoretical calculations can predict the energies of these orbitals, providing a quantitative basis for assessing the reactivity of this compound toward nucleophiles and electrophiles. nih.gov

Table 2: Predicted Frontier Orbital Energies for a Model Chlorinated Aldehyde

This table provides representative energy values for frontier orbitals, calculated using a common DFT method, illustrating the typical energy gap for such molecules.

| Parameter | Method/Basis Set | Predicted Energy (eV) |

| HOMO Energy | B3LYP/6-31G(d) | -7.25 |

| LUMO Energy | B3LYP/6-31G(d) | -1.10 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.15 |

The distribution of electrons within the this compound molecule is uneven due to the differing electronegativities of its constituent atoms. Quantum chemical calculations can quantify this charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

An MEP map provides a visual representation of the charge landscape on the molecule's surface. For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the highly electronegative oxygen and chlorine atoms. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density or electron deficiency. The most positive potential is expected at the aldehydic hydrogen and the carbonyl carbon, making these sites prime targets for nucleophilic attack.

Neutral Potential (Green): The long, nonpolar alkyl chain would exhibit a largely neutral electrostatic potential.

This detailed charge information is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.

NMR Spectroscopy: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of DFT. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov For this compound, calculations would predict:

A distinctive ¹H NMR signal for the aldehydic proton (R-CHO) in the downfield region, typically around δ 9.5-10.0 ppm.

The ¹³C NMR signal for the carbonyl carbon would also be significantly downfield, expected above δ 190 ppm.

The presence of two chlorine atoms on the α-carbon (C2) would cause a substantial downfield shift for this carbon's signal.

The signals for the long alkyl chain would appear in the typical aliphatic region of the spectrum. Modern approaches combine DFT with machine learning for even more accurate predictions. nih.gov

Infrared (IR) Spectroscopy: Computational chemistry can also simulate the IR spectrum by calculating the vibrational frequencies of the molecule's bonds. nih.gov For this compound, key predicted absorptions would include:

A strong C=O stretching vibration, characteristic of an aliphatic aldehyde, expected in the 1720-1740 cm⁻¹ region. orgchemboulder.compressbooks.pub

Two moderate C-H stretching bands for the aldehyde group, typically found near 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com

C-H stretching and bending vibrations from the long alkyl chain.

C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region.

Table 3: Predicted Key Spectroscopic Data for this compound

This table summarizes the expected spectroscopic parameters for the compound based on computational models and data from analogous structures.

| Spectroscopy Type | Functional Group / Atom | Predicted Parameter |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 190-195 ppm |

| ¹³C NMR | Dichlorinated Carbon (-CCl₂-) | δ ≈ 85-95 ppm |

| ¹H NMR | Aldehyde Proton (-CHO) | δ ≈ 9.5-10.0 ppm |

| IR | Carbonyl Stretch (C=O) | ν ≈ 1735 cm⁻¹ |

| IR | Aldehyde C-H Stretch | ν ≈ 2720, 2820 cm⁻¹ |

| IR | C-Cl Stretch | ν ≈ 650-750 cm⁻¹ |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. nih.govrsc.org The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of gauge-origin dependence in magnetic property calculations. nih.gov

For a molecule like this compound, the first step in predicting its 1H and 13C NMR spectra would be to perform a geometry optimization of its various possible conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). Following optimization, NMR shielding tensors would be calculated for the lowest energy conformer. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be further enhanced by incorporating solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or through more complex explicit solvent models in a Quantum Mechanics/Molecular Mechanics (QM/MM) framework. rsc.org Machine learning algorithms are also increasingly being used to refine DFT-calculated chemical shifts by training on large datasets of experimental and computed values, often leading to predictions with very high accuracy. nih.govresearchgate.net

Hypothetical Predicted NMR Chemical Shifts for this compound

The following table presents a hypothetical set of predicted 1H and 13C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G* level of theory with an implicit chloroform (B151607) solvent model.

| Atom | Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde H | 1 | 9.55 | - |

| Aldehyde C | 1 | - | 189.5 |

| -CCl2- | 2 | - | 85.0 |

| -CH2- | 3 | 2.45 | 38.2 |

| -CH2- | 4 | 1.60 | 28.9 |

| -CH2- (chain) | 5-17 | 1.25-1.40 | 22.7-31.9 |

| Terminal -CH3 | 18 | 0.88 | 14.1 |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. researchgate.net This is typically achieved by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. psu.edu

Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). psu.edu DFT methods are widely used for these calculations. youtube.comaip.org It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method, improving agreement with experimental spectra. researchgate.net The calculated frequencies and their corresponding IR intensities can then be used to generate a simulated IR spectrum. chemrxiv.orgyoutube.com

For this compound, such calculations would predict characteristic vibrational modes, including the C=O stretch of the aldehyde, C-H stretching and bending modes of the long alkyl chain, and vibrations involving the C-Cl bonds.

Hypothetical Predicted Vibrational Frequencies for this compound

This table shows hypothetical, scaled vibrational frequencies for some of the key functional groups in this compound, calculated at the B3LYP/6-31G* level.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| C-H Stretch (Aldehyde) | 2750 | Stretching of the C-H bond of the aldehyde group |

| C=O Stretch (Aldehyde) | 1735 | Stretching of the carbonyl double bond |

| C-H Stretch (Alkyl) | 2850-2960 | Asymmetric and symmetric stretching of C-H bonds in CH2 and CH3 groups |

| C-H Bend (Alkyl) | 1375-1465 | Bending (scissoring, wagging) of C-H bonds in CH2 and CH3 groups |

| C-Cl Stretch | 650-750 | Stretching of the carbon-chlorine bonds |

Reaction Mechanism Studies and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.io

Locating a transition state structure is a key step in understanding a reaction's kinetics and mechanism. fiveable.me This is typically done using specialized algorithms that optimize to a saddle point rather than a minimum. ucsb.edu Once a transition state is located, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. fiveable.me Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can confirm that the located transition state correctly connects the desired reactants and products. fiveable.me

For this compound, one could study various potential transformations, such as its oxidation, reduction, or nucleophilic addition to the carbonyl group. For instance, the mechanism of a Grignard reaction with the aldehyde could be computationally explored. This would involve identifying the transition state for the nucleophilic attack of the Grignard reagent on the carbonyl carbon, providing insights into the reaction's energy barrier and stereochemical outcome. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide detailed electronic structure information for static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. aip.orgbiu.ac.il

For a long-chain molecule like this compound, MD simulations would be particularly useful for exploring its conformational landscape in different solvents. aip.org By simulating the molecule in an explicit solvent box (e.g., water or an organic solvent), one can observe how the flexible octadecanal (B32862) chain folds and moves, and how solvent molecules arrange themselves around the polar aldehyde head and the nonpolar tail. easychair.orgresearchgate.net

These simulations can provide insights into properties like the radius of gyration, end-to-end distance of the alkyl chain, and the formation of intramolecular or intermolecular hydrogen bonds involving the carbonyl oxygen. aip.org Such information is critical for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties. nih.govarxiv.orgacs.orguchicago.edu

Applications and Synthetic Utility of 2,2 Dichlorooctadecanal in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Long-Chain Fatty Acid Derivatives (e.g., Heptadecanoic Acid)

2,2-Dichlorooctadecanal serves as a documented raw material in the chemical synthesis of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. chemicalbook.com Odd-chain fatty acids like heptadecanoic acid are of significant interest as they are used as biomarkers for dairy fat intake and have been inversely associated with the risk of metabolic diseases. nih.govsemanticscholar.org

The synthetic transformation from this compound (an 18-carbon aldehyde) to heptadecanoic acid (a 17-carbon carboxylic acid) involves a key rearrangement reaction, likely a variation of the Favorskii rearrangement. In this process, the α,α-dichloroaldehyde is treated with a base. The reaction proceeds through the removal of the aldehyde proton, followed by intramolecular rearrangement and subsequent hydrolysis, which ultimately results in the formation of the carboxylate of the one-carbon shorter fatty acid. This synthetic route provides a method to access odd-chain fatty acids from even-chain starting materials.

Table 1: Synthesis of Heptadecanoic Acid from this compound

| Reactant/Product | Chemical Name | Molecular Formula | Key Role |

| Starting Material | This compound | C₁₈H₃₄Cl₂O | 18-carbon α,α-dichloroaldehyde |

| Final Product | Heptadecanoic Acid | C₁₇H₃₄O₂ | 17-carbon saturated fatty acid |

Contribution to Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

The dual reactivity of this compound makes it an attractive scaffold for constructing chemical libraries for high-throughput screening. Combinatorial chemistry and diversity-oriented synthesis (DOS) aim to rapidly generate large collections of structurally diverse small molecules to probe biological systems or discover new materials. cam.ac.ukscispace.comnih.gov The distinct functionalities of this compound—the aldehyde, the gem-dichloro group, and the long lipophilic chain—can be independently or sequentially modified to generate a wide array of derivatives. frontiersin.org

Parallel Array Synthesis and Scaffold Derivatization

In parallel synthesis, a core scaffold is reacted with a set of diverse building blocks in separate reaction wells to produce a library of related compounds. This compound is well-suited for this approach. The aldehyde group can undergo a multitude of classic reactions, such as:

Reductive amination with various amines to yield a library of long-chain secondary and tertiary amines.

Wittig reactions with different phosphonium (B103445) ylides to create a range of long-chain alkenes.

Grignard reactions to produce diverse secondary alcohols.

Simultaneously or subsequently, the gem-dichloro group can be transformed. For instance, it can be converted into a ketone or an alkyne, providing a secondary point for diversification. This strategy allows for the creation of a large matrix of compounds from a single, readily accessible starting material.

Generating Molecular Diversity for Material Science and Chemical Biology Applications

Diversity-oriented synthesis seeks to create libraries with high skeletal and stereochemical diversity, not just appendage diversity. scispace.commdpi.com The unique combination of a polar head group (derivatized from the aldehyde) and a long, nonpolar alkyl tail in molecules derived from this compound generates amphiphilic structures. Such molecules are of great interest in both material science and chemical biology.

Chemical Biology: Libraries of these lipid-like molecules can be used to probe protein-lipid interactions, investigate the function of biological membranes, or identify new antimicrobial agents that target bacterial cell walls. mdpi.com

Material Science: The self-assembly properties of these amphiphilic derivatives could be harnessed to create novel surfactants, liquid crystals, or functional surface coatings. The presence of chlorine atoms can also impart specific properties, such as increased density or modified solubility.

Table 2: Potential Derivatizations of this compound for Diversity-Oriented Synthesis

| Reaction Site | Reaction Type | Resulting Functional Group | Potential Diversity |

| Aldehyde | Reductive Amination | Amine | Introduction of various N-substituents |

| Aldehyde | Wittig Reaction | Alkene | Variation in alkene geometry and substituents |

| Aldehyde | Acetal (B89532) Formation | Acetal | Introduction of different alcohol protecting groups |

| Dichloro Group | Hydrolysis/Rearrangement | Carboxylic Acid (C17) | Formation of fatty acid derivatives |

| Dichloro Group | Elimination | Alkyne | Creation of a terminal triple bond for click chemistry |

Precursor for Complex Molecular Architectures Bearing Aldehyde and Halogen Functionalities

Beyond its use in combinatorial libraries, this compound is a precursor for discrete, complex molecular architectures where both the aldehyde and gem-dichloro functionalities are strategically employed. The gem-dichloro group is a stable yet synthetically versatile handle. It is more than just a precursor to other groups; it can be a key structural element in the final molecule, influencing its conformation and electronic properties.

Synthetic strategies can involve:

Protection-Deprotection Sequences: The aldehyde can be selectively protected (e.g., as an acetal), allowing for chemistry to be performed on the dichloro-group. Subsequent deprotection reveals the aldehyde for further transformations, enabling the construction of complex, multifunctional molecules in a controlled manner.

Tandem Reactions: The aldehyde can initiate a reaction cascade where the dichloro-group participates in a subsequent step, leading to the rapid assembly of complex cyclic or polycyclic systems.

Solid-Phase Synthesis: The aldehyde can be used to anchor the molecule to a solid support, facilitating multi-step transformations on the dichloro-group with easy purification, before cleavage from the resin to release the final complex product.

These approaches allow chemists to leverage the unique reactivity of this compound to build sophisticated molecules that would be difficult to access through other synthetic routes.

Potential in Polymer Chemistry and Material Science

The aldehyde functionality of this compound opens avenues for its use in polymer chemistry. Aldehydes can undergo polymerization via their carbonyl group, typically through ionic initiation, to form polyacetals, which are polymers with an oxygen-containing backbone. wiley.comcmu.edu

Polymerization of this compound would theoretically yield a novel polyacetal with long, dichlorinated side chains appended to the main chain at every repeating unit. This unique structure could give rise to materials with specialized properties. researchgate.net

Hydrophobicity and Solubility: The long C₁₆H₃₃ alkyl chains would render the polymer highly hydrophobic, making it soluble in nonpolar organic solvents and potentially useful for waterproof coatings or as an additive to modify the properties of other polymers.

Thermal Properties: The long aliphatic side chains could undergo separate crystallization from the polyacetal backbone, potentially leading to materials with interesting thermal transitions or liquid crystalline phases. cmu.edu

Flame Retardancy: The high chlorine content could impart flame-retardant properties to the material.

Functional Materials: The polymer could serve as a functional scaffold. The dichloromethylene groups along the polymer backbone represent reactive sites that could be further modified post-polymerization to install other functional groups, creating highly functionalized materials for applications in catalysis, sensing, or separation science.

Table 3: Projected Properties of Poly(this compound)

| Property | Originating Structural Feature | Potential Application |

| High Hydrophobicity | Long C₁₆H₃₃ alkyl side chains | Waterproofing, non-polar material additive |

| Flame Retardancy | High chlorine content from -CHCl₂ groups | Fire-resistant materials, safety coatings |

| Chemical Reactivity | Pendant -CHCl₂ groups on backbone | Functionalizable polymer scaffold |

| Self-Assembly | Amphiphilic nature of side chains | Liquid crystals, structured films |

Future Research Directions and Unexplored Avenues for 2,2 Dichlorooctadecanal

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathway. Future research must prioritize the development of green and sustainable methods for producing 2,2-Dichlorooctadecanal, moving away from hazardous reagents and energy-intensive processes.

Current halogenation methods often rely on elemental halogens or reagents with poor atom economy, such as N-halosuccinimides, which generate stoichiometric waste. rsc.org A key research avenue is the development of catalytic oxidative halogenation. This approach uses simple, stable halide salts (e.g., NaCl) as the halogen source and a clean chemical oxidant, with water often being the only by-product. rsc.org Research could focus on adapting systems like Oxone® (a potassium triple salt) in aqueous media for the dichlorination of octadecanal (B32862). wiley.comresearchgate.net Such protocols would be environmentally benign and utilize inexpensive, readily available starting materials. wiley.comresearchgate.net

Another promising direction is the direct C-H functionalization, which avoids pre-functionalized substrates. rsc.org While challenging due to the strength and ubiquity of C-H bonds, catalytic systems that can selectively activate the α-carbon of octadecanal for dichlorination would represent a significant advancement in sustainable synthesis. rsc.org

| Potential Sustainable Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Catalytic Oxidative Chlorination | Octadecanal, NaCl, Oxone® | Uses stable, inexpensive reagents; green solvent (water); reduced waste. wiley.comresearchgate.net | Optimization of reaction conditions (temperature, solvent system, catalyst loading) for high yield and selectivity. |

| Direct C-H Chlorination | Octadecanal, Chlorine Source, Metal Catalyst (e.g., Fe, Cu) | High atom economy; avoids pre-functionalization steps. rsc.org | Development of a catalyst that provides high regioselectivity for the C2 position of the long-chain aldehyde. |

| Electrochemical Synthesis | Octadecanal, Chloride source (e.g., LiCl), Electrolytic cell | Avoids chemical oxidants; precise control over reaction. | Investigating electrode materials and reaction conditions to control the dichlorination process and minimize side reactions. |

Exploration of Organometallic Chemistry Involving this compound